molecular formula C12H10N4OS B4141920 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine

Cat. No.: B4141920
M. Wt: 258.30 g/mol
InChI Key: GPYIZEUFTSQINN-UHFFFAOYSA-N
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Description

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a furan derivative with a thioamide under acidic conditions. The pyrimidine ring is then introduced through a cyclization reaction involving an appropriate precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents such as ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include various furan, thiazole, and pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-(5-methylfuran-2-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-8-3-4-10(17-8)9-7-18-12(15-9)16-11-13-5-2-6-14-11/h2-7H,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYIZEUFTSQINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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